N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide
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Overview
Description
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyrimidine core in the structure imparts significant pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
The compound interacts with its target, CDK2, by fitting into the active site of the enzyme . This interaction inhibits the activity of CDK2, preventing it from carrying out its role in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, preventing the cell from replicating its DNA and dividing. This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
The metabolism and excretion of the compound are subjects of ongoing research .
Result of Action
The molecular effect of this compound is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this can result in the death of rapidly dividing cells, such as cancer cells . This makes the compound a potential candidate for cancer therapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other drugs or substances, and individual genetic variations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide typically involves multi-step reactions. One common approach is the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide, followed by cyclization with 1H-benzimidazol-2-amine . The reaction conditions often include the use of green solvents like PEG-400 and butan-1-ol to enhance yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. Catalysts such as silica sulfuric acid, ammonium acetate, and sulfamic acid are commonly employed to facilitate the reactions . Advanced techniques like microwave irradiation and the use of recyclable catalysts can also be applied to improve the overall process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitubercular agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine
- 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines
Uniqueness
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro and sulfonamide groups enhances its potential as a pharmacophore, making it a valuable compound for drug development .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S/c1-13-3-8-16(11-18(13)24(25)26)29(27,28)22-15-6-4-14(5-7-15)17-12-23-10-2-9-20-19(23)21-17/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDFDXNDHDJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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